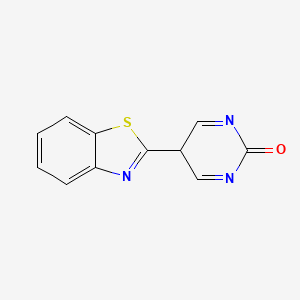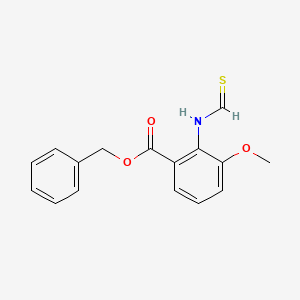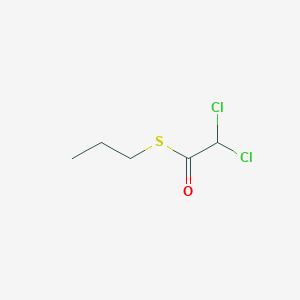![molecular formula C29H25NO2 B14369143 9-(4-Ethoxyphenyl)-3-[2-(4-methoxyphenyl)ethenyl]-9H-carbazole CAS No. 93052-85-8](/img/structure/B14369143.png)
9-(4-Ethoxyphenyl)-3-[2-(4-methoxyphenyl)ethenyl]-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(4-Ethoxyphenyl)-3-[2-(4-methoxyphenyl)ethenyl]-9H-carbazole is a complex organic compound that belongs to the carbazole family Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Ethoxyphenyl)-3-[2-(4-methoxyphenyl)ethenyl]-9H-carbazole typically involves a multi-step process. One common method includes the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through a cyclization reaction involving aniline derivatives and dihalobenzenes.
Introduction of Ethoxy and Methoxy Groups: The ethoxy and methoxy groups are introduced via nucleophilic substitution reactions. Ethyl and methyl ethers are commonly used as reagents.
Ethenyl Group Addition: The ethenyl group is added through a Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and yield. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
9-(4-Ethoxyphenyl)-3-[2-(4-methoxyphenyl)ethenyl]-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethenyl group.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Alkyl halides, sodium hydride (NaH)
Major Products
Oxidation: Quinones, hydroxylated derivatives
Reduction: Hydrogenated carbazole derivatives
Substitution: Various substituted carbazoles
Aplicaciones Científicas De Investigación
9-(4-Ethoxyphenyl)-3-[2-(4-methoxyphenyl)ethenyl]-9H-carbazole has several applications in scientific research:
Organic Electronics: Used as a component in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its electronic properties.
Materials Science: Utilized in the synthesis of advanced materials with specific optical or electronic characteristics.
Mecanismo De Acción
The mechanism of action of 9-(4-Ethoxyphenyl)-3-[2-(4-methoxyphenyl)ethenyl]-9H-carbazole depends on its application:
In Organic Electronics: The compound acts as a charge transport material, facilitating the movement of electrons or holes within the device.
In Pharmaceuticals: It may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved can vary based on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 9-(4-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethenyl]-9H-carbazole
- 9-(4-Ethoxyphenyl)-3-[2-(4-ethoxyphenyl)ethenyl]-9H-carbazole
- 9-(4-Methoxyphenyl)-3-[2-(4-ethoxyphenyl)ethenyl]-9H-carbazole
Uniqueness
The presence of both ethoxy and methoxy groups in 9-(4-Ethoxyphenyl)-3-[2-(4-methoxyphenyl)ethenyl]-9H-carbazole imparts unique electronic and steric properties. These substituents can influence the compound’s reactivity, solubility, and overall performance in various applications. Compared to similar compounds, this specific combination of substituents may offer advantages in terms of stability and efficiency in electronic devices or biological activity in pharmaceutical research.
Propiedades
Número CAS |
93052-85-8 |
|---|---|
Fórmula molecular |
C29H25NO2 |
Peso molecular |
419.5 g/mol |
Nombre IUPAC |
9-(4-ethoxyphenyl)-3-[2-(4-methoxyphenyl)ethenyl]carbazole |
InChI |
InChI=1S/C29H25NO2/c1-3-32-25-17-13-23(14-18-25)30-28-7-5-4-6-26(28)27-20-22(12-19-29(27)30)9-8-21-10-15-24(31-2)16-11-21/h4-20H,3H2,1-2H3 |
Clave InChI |
SYBRWRKOQKFTDF-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)N2C3=C(C=C(C=C3)C=CC4=CC=C(C=C4)OC)C5=CC=CC=C52 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Benz[e]indolium, 1,1,2,3-tetramethyl-, perchlorate](/img/structure/B14369063.png)
![5-{[(2-Hydroxyethyl)sulfanyl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14369064.png)

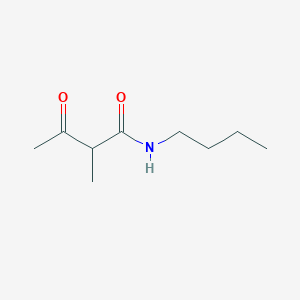
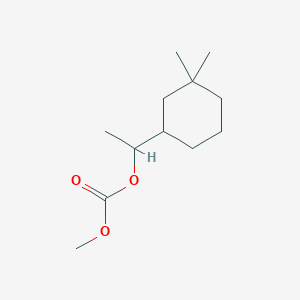

![1-(oxolan-2-yl)-N-propylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14369117.png)
![1,1'-[1,2-Phenylenebis(oxymethylene)]bis(4-iodo-2-nitrobenzene)](/img/structure/B14369122.png)
![1-[3,5-Bis(benzyloxy)phenyl]-2-(methanesulfonyl)ethan-1-one](/img/structure/B14369124.png)
